1,4-dinitro-2,5-dibromobenzene
Overview
Description
1,4-dinitro-2,5-dibromobenzene: is an aromatic compound with the molecular formula C6H2Br2N2O4 It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-dinitro-2,5-dibromobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the nitration of 1,4-dibromobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of 1,4-dibromo-2,5-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1,4-dinitro-2,5-dibromobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms and nitro groups on the benzene ring make it susceptible to further substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid in the presence of catalysts such as iron or aluminum chloride.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.
Nucleophilic Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: 1,4-Diamino-2,5-dibromobenzene.
Nucleophilic Substitution: 1,4-Diamino-2,5-dinitrobenzene or 1,4-Dithio-2,5-dinitrobenzene, depending on the nucleophile used.
Scientific Research Applications
1,4-dinitro-2,5-dibromobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Analytical Chemistry: It is employed as a reagent in various analytical techniques, including chromatography and spectroscopy, for the detection and quantification of other compounds.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The bromine atoms and nitro groups on the benzene ring influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The nitro groups, in particular, can undergo reduction to form amino groups, which can further participate in additional chemical transformations .
Comparison with Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but with fluorine atoms instead of nitro groups.
1,4-Dibromo-2,5-dimethylbenzene: Contains methyl groups instead of nitro groups.
1,4-Diiodobenzene: Similar structure with iodine atoms instead of bromine and nitro groups.
Uniqueness: 1,4-dinitro-2,5-dibromobenzene is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
1,4-dibromo-2,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O4/c7-3-1-5(9(11)12)4(8)2-6(3)10(13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTZEKUEAHGFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305731 | |
Record name | 1,4-Dibromo-2,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18908-08-2 | |
Record name | 1,4-Dibromo-2,5-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18908-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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